REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([O:18]C)=[O:17])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.[OH-].[Na+].CC(OC)(C)C>CO.O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=[O:17])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1 |f:1.2|
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Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)OC
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
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Quantity
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19.99 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CC(C)(C)OC
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Name
|
|
Quantity
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7 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
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Details
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The contents were stirred for 5 min.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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were stirred at room temperature for 65 h
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Duration
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65 h
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Type
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CUSTOM
|
Details
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The volatiles were removed in vacuo
|
Type
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DISSOLUTION
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Details
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the residue dissolved in water (60 mL)
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Type
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WASH
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Details
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The contents were washed with ether (1×50 mL)
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Type
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TEMPERATURE
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Details
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The aq layer was cooled in an ice bath
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Type
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CUSTOM
|
Details
|
precipitated
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Type
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EXTRACTION
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Details
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The contents were extracted with EtOAc (2×60 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered through celite
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue obtained
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried under hi vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a yellow foam as 3.08 g (93%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |